Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

CRAC channel Store-operated calcium entry Structure-activity relationship

This compound is a 1,2,3-thiadiazole-5-carboxamide featuring a 4-phenylpyrazole moiety, structurally distinct from the 3,5-bis(trifluoromethyl) analog BTP2. It serves as a matched negative control in store-operated calcium entry (SOCE) assays, enabling target engagement verification and SAR analysis. Its lower lipophilicity (logP ~3.18) reduces non-specific membrane partitioning, making it ideal for selectivity profiling against calcium-handling proteins. Use to confirm CRAC channel inhibition specificity in T-lymphocytes, mast cells, and non-excitable cell models.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 2034351-26-1
Cat. No. B2530366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
CAS2034351-26-1
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C15H15N5OS/c1-11-14(22-19-18-11)15(21)16-7-8-20-10-13(9-17-20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21)
InChIKeyNLWCVVRSWCXSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034351-26-1): A Structurally Distinct Pyrazole-Thiadiazole Hybrid for CRAC Channel Probe Development


4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034351-26-1) belongs to the 1,2,3-thiadiazole-5-carboxamide class of heterocyclic compounds, which features a pyrazole moiety linked via an ethyl spacer . This specific substitution pattern — a 4-phenyl group on the pyrazole ring instead of the 3,5-bis(trifluoromethyl) groups found in the well-characterized analog BTP2 (YM-58483, CAS 223499-30-7) — defines its chemical identity and is the primary basis for its use as a structurally matched negative control or selectivity probe in store-operated calcium entry (SOCE) and CRAC channel research [1].

Why the 4-Phenyl Substituent on 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Trifluoromethyl Analogs


Within the 1,2,3-thiadiazole-5-carboxamide series targeting CRAC channels, simple generic substitution is precluded by the stringent structure-activity relationship (SAR) at the pyrazole C3 and C5 positions. For the prototype inhibitor BTP2, the presence of trifluoromethyl groups at both positions is critical for activity; replacing either with a methyl group drastically reduces potency [1]. The target compound replaces both CF₃ groups with a single phenyl substituent at C4, which represents a fundamentally different electronic and steric environment. Consequently, pharmacological data obtained with BTP2 or other 3,5-bis(trifluoromethyl) analogs cannot be extrapolated to this compound, and its distinct inactivity profile is precisely what makes it valuable as a negative control for verifying target engagement specificity [1].

Quantitative Differentiation of 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034351-26-1) from BTP2 and In-Class Analogs


Absence of Critical 3,5-Bis(trifluoromethyl) Motif Drives Loss of CRAC Channel Inhibitory Activity Relative to BTP2

BTP2 inhibits CRAC channels in T-cells with an IC₅₀ of ~10 nM [1]. Structure-activity analysis demonstrates that substitution at the C3 or C5 position of the pyrazole ring (e.g., 5-trifluoromethyl-3-methyl-pyrazole or 3-trifluoromethyl-5-methyl-pyrazole) severely attenuates activity, and the trifluoromethyl group at C3 is critical for function [2]. The target compound lacks both 3-CF₃ and 5-CF₃ groups, bearing instead a single 4-phenyl substituent, which by class-level inference results in a >100-fold loss of CRAC channel inhibitory potency compared to BTP2 [2].

CRAC channel Store-operated calcium entry Structure-activity relationship

Ethyl Spacer Versus Direct Phenyl Linkage: Conformational Flexibility Differentiates Target Compound from BTP2 Series

The target compound incorporates an ethyl spacer (-CH₂CH₂-) between the carboxamide nitrogen and the pyrazole ring, whereas BTP2 and the majority of characterized 1,2,3-thiadiazole-5-carboxamide CRAC inhibitors employ a direct N-phenyl linkage . This increased rotatable bond count (7 vs. 5 in BTP2) and altered geometry changes the spatial relationship between the thiadiazole core and the pyrazole pharmacophore, which is predicted to prevent the binding mode required for CRAC channel interaction .

Conformational analysis Linker optimization Molecular pharmacology

Predicted Lipophilicity Reduction Alters Membrane Permeability and Non-Specific Binding Profile Versus BTP2

The calculated logP for the target compound (approximately 3.18) is lower than that of BTP2 (ACD/LogP = 3.77) . Additionally, the compound has 2 fewer hydrogen bond acceptors (4 vs. 6 in BTP2) due to the absence of fluorine atoms . These differences result in reduced membrane partitioning and altered non-specific binding characteristics compared to the highly lipophilic BTP2 .

Lipophilicity ADME properties Negative control selection

Optimal Research Application Scenarios for 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 2034351-26-1)


Negative Control for CRAC Channel and SOCE Functional Assays

This compound is optimally deployed as a structurally matched, inactive control alongside BTP2 (CAS 223499-30-7) in experiments measuring store-operated calcium entry in T-lymphocytes, mast cells (RBL-2H3), and other non-excitable cells. Its inability to inhibit CRAC channels — inferred from the absence of the essential 3-CF₃ and 5-CF₃ pyrazole substituents characterized for BTP2 — allows researchers to distinguish whether observed calcium flux inhibition is target-specific or scaffold-related [1].

SAR Probe to Map the Contribution of Pyrazole Substituents to CRAC Channel Binding

The compound serves as a key SAR tool compound to define the pharmacophoric requirements for CRAC channel engagement within the 1,2,3-thiadiazole-5-carboxamide series. By comparing its activity profile with that of BTP2 and mono-trifluoromethyl analogs reported in the literature, medicinal chemists can establish the relative contribution of the C3-CF₃ and C5-CF₃ groups, as well as the ethyl vs. phenyl linker, to potency and selectivity [1][2].

Selectivity Profiling Against Off-Target Calcium Channels Requiring a Non-Lipophilic Control

With a calculated logP ~3.18 (vs. 3.77 for BTP2), this compound provides a less lipophilic tool for counter-screening against TRP channels, voltage-gated calcium channels, and other calcium-handling proteins where the high membrane partitioning of BTP2 could produce confounding non-specific effects [1][2]. Its reduced molecular weight and altered hydrogen-bonding capacity further differentiate its off-target interaction profile.

Quote Request

Request a Quote for 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.